molecular formula C24H26FNO4 B1673502 Fluvastatin CAS No. 93957-54-1

Fluvastatin

Cat. No.: B1673502
CAS No.: 93957-54-1
M. Wt: 411.5 g/mol
InChI Key: FJLGEFLZQAZZCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The key step in the synthesis of Fluvastatin is the enantioselective addition of diketene E to the aldehyde C mediated by the enantiopure Schiff base D and titanium isopropoxide .


Molecular Structure Analysis

This compound can bind to multiple target proteins of SARS-CoV-2, including the spike-mutant proteins . It contains total 58 bonds; 32 non-H bonds, 18 multiple bonds, 8 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 3 hydroxyl groups, 2 secondary alcohols, and 1 Pyrrole .


Chemical Reactions Analysis

This compound is a HMG-CoA Reductase Inhibitor . It is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury .


Physical and Chemical Properties Analysis

This compound is 98% bound to plasma proteins. The volume of distribution (Vd) is estimated at 0.35 L/kg . It is very unstable during storage and anti-isomer as well as lactones are the main formed by-products .

Scientific Research Applications

Renal Cancer Metastasis Prophylaxis

Fluvastatin demonstrated the ability to inhibit in vitro tumor growth, invasion, angiogenesis, and metastasis of renal cancer cells, suggesting its potential as a novel agent for preventing metastasis of renal cancer (Horiguchi et al., 2004).

Breast Cancer

A study found that this compound reduced tumor proliferation and increased apoptotic activity in high-grade breast cancer, indicating its utility in chemoprevention for specific cancer types (Garwood et al., 2009).

Cardiovascular Surgery

This compound showed a trend for improved outcomes in reducing perioperative cardiac death and myocardial infarction in intermediate-risk patients undergoing noncardiovascular surgery (Dunkelgrun et al., 2009).

Inflammatory and Immune Responses

This compound was found to have beneficial vascular effects in systemic lupus erythematosus (SLE) beyond its cholesterol-lowering action, including reducing oxidative status and vascular inflammation, which could prevent atherothrombosis in SLE (Ruiz-Limón et al., 2014).

Gut Microbiota Interaction

An in vitro evaluation showed that this compound affected the structure and function of the human gut bacterial community, indicating the importance of statin-gut microbiota interactions towards improving host health and personalized medicine (Zhao et al., 2020).

Antimicrobial Effects

This compound exhibited unexpected antimicrobial effects, particularly against Staphylococcus aureus, suggesting its potential for addressing bacterial infections in addition to its lipid-lowering properties (Jerwood & Cohen, 2007).

Mechanism of Action

Target of Action

Fluvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the process .

Mode of Action

This compound acts as an antilipemic agent that competitively inhibits HMG-CoA reductase . By blocking this enzyme, this compound impedes the conversion of HMG-CoA to mevalonic acid, thereby disrupting cholesterol synthesis . This leads to a decrease in intracellular cholesterol levels, which in turn stimulates the upregulation of LDL receptors, enhancing the uptake and catabolism of LDL .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . These intermediates are essential for the post-translational modification of several proteins involved in important intracellular signaling pathways .

Pharmacokinetics

This compound is absorbed orally with a bioavailability of about 24–30% . The drug is highly bound to plasma proteins . It is metabolized in the liver primarily by the CYP2C9 enzyme, and to a lesser extent by CYP3A4 and CYP2C8 . The elimination half-life of this compound is between 1–3 hours for the capsule form and 9 hours for extended-release formulations . It is excreted mainly in the feces (95%) and to a lesser extent in the urine (5%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of plasma cholesterol levels . By inhibiting cholesterol synthesis, this compound decreases the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body . This helps to prevent cardiovascular events, including myocardial infarction and stroke .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs metabolized by the same liver enzymes (CYP2C9, CYP3A4, CYP2C8) can affect the metabolism and efficacy of this compound . Additionally, certain disease states, such as liver disease and diabetes, can impact the drug’s effectiveness and safety profile . It’s also worth noting that the drug’s absorption can be affected by food intake .

Safety and Hazards

Fluvastatin is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury . The risk of statin-induced serious muscle injury, including rhabdomyolysis, is <0.1%, and the risk of serious hepatotoxicity is ≈0.001% .

Future Directions

There is a need for designing and developing additional large prospective interventional randomized control trials (RCTs) to better evaluate the association between statin exposure and the risk of fibrosis progression and development of cirrhosis in patients with non-cirrhotic CLDs, the risk of progression of PHTN in patients with cirrhosis, and the mortality rates in patients with cirrhotic or non-cirrhotic CLDs .

Biochemical Analysis

Biochemical Properties

Fluvastatin interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thus reducing the production of cholesterol in the body . This interaction is competitive, meaning that this compound and HMG-CoA compete for binding to the enzyme .

Cellular Effects

This compound has been shown to induce apoptosis in primary and transformed mast cells . It also influences cell function by reducing the production of cholesterol, which is a key component of cell membranes and is involved in various cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to HMG-CoA reductase and inhibiting its activity . This prevents the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol .

Temporal Effects in Laboratory Settings

This compound’s effects on cholesterol production are observed over time in laboratory settings . It is extensively metabolized in the liver to two hydroxylated metabolites and an N-desisopropyl metabolite, which are excreted in the bile .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce cholesterol levels and alter endothelial function and plaque stability . The effects of this compound vary with different dosages, and high doses may lead to adverse effects .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thus reducing the production of mevalonic acid, a precursor to cholesterol .

Transport and Distribution

This compound is absorbed orally and is extensively metabolized in the liver . It is then excreted in the bile . Over 98% of the substance is bound to plasma proteins .

Subcellular Localization

This compound is primarily localized in the liver, where it exerts its effects on HMG-CoA reductase . It is also found in the blood, bound to plasma proteins .

Properties

IUPAC Name

7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLGEFLZQAZZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a precursor of sterols, including cholesterol. The inhibition of cholesterol biosynthesis reduces the cholesterol in hepatic cells, which stimulates the synthesis of LDL receptors and thereby increases the uptake of LDL particles. The end result of these biochemical processes is a reduction of the plasma cholesterol concentration., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including fluvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins., Epidemiological studies suggest that statins (hydroxymethylglutaryl-CoA reductase inhibitors) could reduce the risk of Alzheimer disease. Although one possible explanation is through an effect on beta-amyloid (Abeta) metabolism, its effect remains to be elucidated. Here, we explored the molecular mechanisms of how statins influence Abeta metabolism. Fluvastatin at clinical doses significantly reduced Abeta and amyloid precursor protein C-terminal fragment (APP-CTF) levels among APP metabolites in the brain of C57BL/6 mice. Chronic intracerebroventricular infusion of lysosomal inhibitors blocked these effects, indicating that up-regulation of the lysosomal degradation of endogenous APP-CTFs is involved in reduced Abeta production. Biochemical analysis suggested that this was mediated by enhanced trafficking of APP-CTFs from endosomes to lysosomes, associated with marked changes of Rab proteins, which regulate endosomal function. In primary neurons, fluvastatin enhanced the degradation of APP-CTFs through an isoprenoid-dependent mechanism. Because our previous study suggests additive effects of fluvastatin on Abeta metabolism, we examined Abeta clearance rates by using the brain efflux index method and found its increased rates at high Abeta levels from brain. As LRP1 in brain microvessels was increased, up-regulation of LRP1-mediated Abeta clearance at the blood-brain barrier might be involved. In cultured brain microvessel endothelial cells, fluvastatin increased LRP1 and the uptake of Abeta, which was blocked by LRP1 antagonists, through an isoprenoid-dependent mechanism. Overall, the present study demonstrated that fluvastatin reduced Abeta level by an isoprenoid-dependent mechanism. ...
Details PMID:20472556, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2903370, Shinohara M et al; J Biol Chem 285 (29): 22091-102 (2010)
Record name Fluvastatin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

93957-55-2, 93957-54-1
Record name Fluvastatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fluvastatin sodium hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fluvastatin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 774
Record name Fluvastatin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of fluvastatin?

A1: this compound, like other statins, is a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. [, , , , ] By inhibiting this enzyme, this compound effectively reduces the production of mevalonate, a precursor to cholesterol. [] This reduction in cholesterol biosynthesis leads to a cascade of downstream effects, primarily the upregulation of LDL receptors in the liver, enhancing the clearance of LDL cholesterol from circulation. [, , ]

Q2: Beyond its cholesterol-lowering effect, what other "pleiotropic" effects does this compound exhibit?

A2: this compound demonstrates a range of pleiotropic effects beyond cholesterol reduction, including anti-inflammatory, antithrombotic, and antioxidant properties. [, , ] These effects are believed to be mediated through the modulation of various signaling pathways and cellular processes, some of which are independent of its impact on cholesterol synthesis. [, ] For example, this compound has been shown to:

  • Reduce inflammation: this compound can lower levels of inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-α (TNF-α). [, ] Studies suggest this compound may achieve this by upregulating inducible nitric oxide synthase (iNOS) expression in vascular smooth muscle cells, potentially through inhibition of the Rho pathway. []
  • Improve endothelial function: By inhibiting the mevalonate pathway, this compound can enhance the bioavailability of nitric oxide (NO), leading to improved endothelial function. [, ]
  • Modulate platelet function: this compound has been shown to reduce platelet aggregation, possibly through a dual mechanism involving both its cholesterol-lowering action and a direct effect on platelet lipid composition and drug binding. [, ]
  • Influence bone metabolism: Preclinical studies suggest this compound might have positive effects on bone formation, possibly by promoting the differentiation of bone marrow stromal cells into osteoblasts. [, ] This effect seems to be mediated by the RhoA-BMP2 pathway, with varying sensitivity observed in different mouse models. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound sodium, the salt form commonly used in pharmaceuticals, is C24H25FNO4Na. Its molecular weight is 433.4 g/mol. []

Q4: Is there information available on the spectroscopic data or material properties of this compound relevant to its pharmaceutical applications?

A4: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound. While information on its detailed spectroscopic data or material properties like stability under various storage conditions isn't directly addressed, one study mentions the use of this compound sodium solvates as intermediates in preparing amorphous this compound sodium. [] This suggests that different forms of this compound with potentially altered material properties can be produced.

Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A5: this compound is administered orally and is well absorbed from the gastrointestinal tract. [, ] It undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 (CYP) enzyme CYP2C9. [, , ] The major metabolic pathways involve hydroxylation and N-desisopropylation. [] this compound and its metabolites are primarily excreted in the bile and feces, with a small portion eliminated in the urine. [, ]

Q6: Does the presence of other drugs, specifically those metabolized by CYP enzymes or transported by specific transporters, affect this compound pharmacokinetics?

A6: Yes, co-administration with drugs that are inhibitors or inducers of CYP2C9 can significantly alter this compound exposure. [, , , ] For example, co-administration with clopidogrel, a CYP2C9 inhibitor, moderately increases this compound Cmax, although the clinical relevance of this interaction appears minimal. [] Similarly, co-administration with ezetimibe, a cholesterol absorption inhibitor, may decrease the rate and extent of this compound bioavailability, potentially due to an interaction with specific transporters. []

Q7: How does the efficacy of this compound compare to other statins?

A7: While this compound effectively lowers total cholesterol, LDL cholesterol, and triglycerides, clinical trials suggest it might be less potent than other statins like atorvastatin and rosuvastatin. [, , ] A meta-analysis indicated that this compound was approximately 12-fold less potent than atorvastatin and 46-fold less potent than rosuvastatin in reducing LDL cholesterol. []

Q8: Are there any specific drug delivery systems or targeting strategies being investigated to improve the efficacy or safety of this compound?

A10: While the provided articles primarily focus on the systemic effects of this compound, one study investigated the local administration of a this compound-gelatin complex to promote bone healing in a mouse model of osteoporosis. [] This approach suggests potential benefits of targeted delivery in specific clinical scenarios, but further research is necessary.

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